molecular formula C17H15BrN2 B187403 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole CAS No. 6127-83-9

2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole

Cat. No.: B187403
CAS No.: 6127-83-9
M. Wt: 327.2 g/mol
InChI Key: MVEBLPHBHDGEAX-UHFFFAOYSA-N
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Description

2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C17H15BrN2 and a molecular weight of 327.22 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the reaction of benzimidazole derivatives with appropriate brominated compounds. One common method includes the alkylation of 2-benzyl-1H-benzoimidazole with 2-bromo-allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The benzimidazole ring can participate in redox reactions under appropriate conditions.

    Addition Reactions: The double bond in the allyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the benzimidazole ring or the allyl group.

Scientific Research Applications

2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1H-benzoimidazole: Lacks the brominated allyl group.

    1-(2-Bromo-allyl)-1H-benzoimidazole: Lacks the benzyl group.

    2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of a benzyl group.

Uniqueness

2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the benzyl and brominated allyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6127-83-9

Molecular Formula

C17H15BrN2

Molecular Weight

327.2 g/mol

IUPAC Name

2-benzyl-1-(2-bromoprop-2-enyl)benzimidazole

InChI

InChI=1S/C17H15BrN2/c1-13(18)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10H,1,11-12H2

InChI Key

MVEBLPHBHDGEAX-UHFFFAOYSA-N

SMILES

C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)Br

Origin of Product

United States

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